1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[4-(propan-2-yl)benzyl]piperidine-4-carboxamide
Description
This compound is a synthetic piperidine-4-carboxamide derivative featuring a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group and a pyridine moiety. The structure includes a branched alkylbenzyl group (4-isopropylbenzyl) attached to the carboxamide nitrogen. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in enhancing binding affinity in medicinal chemistry .
Properties
IUPAC Name |
1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N5O2/c1-20(2)23-12-8-22(9-13-23)19-32-29(36)25-14-17-35(18-15-25)28-26(5-4-16-31-28)30-33-27(34-37-30)24-10-6-21(3)7-11-24/h4-13,16,20,25H,14-15,17-19H2,1-3H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOGVWVDKKTXLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC=C(C=C5)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[4-(propan-2-yl)benzyl]piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy in various biological systems, and insights from recent studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 447.5 g/mol. The structure includes a piperidine ring, an oxadiazole moiety, and a pyridine unit, which are known to contribute to the biological activity of similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C25H29N5O3 |
| Molecular Weight | 447.5 g/mol |
| Purity | ≥95% |
| Complexity Rating | 636 |
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. In vitro studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, one study reported that a related oxadiazole derivative demonstrated an IC50 value of 0.65 µM against MCF-7 cells, indicating potent cytotoxicity .
The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways:
- Apoptosis Induction : The compound appears to increase the expression of pro-apoptotic proteins such as p53 and caspase-3, leading to enhanced apoptotic signaling in tumor cells .
- Kinase Inhibition : Similar compounds have shown the ability to inhibit tyrosine kinases involved in cancer progression, thus blocking cell proliferation .
Study 1: Anticancer Efficacy
In a recent study involving various oxadiazole derivatives, it was found that modifications on the oxadiazole ring significantly influenced their anticancer efficacy. The compound exhibited selective toxicity towards cancerous cells while sparing normal cells, highlighting its therapeutic potential .
Study 2: Pharmacokinetic Profile
A pharmacokinetic evaluation demonstrated that the compound has a favorable absorption profile when administered orally. It showed good bioavailability and was rapidly absorbed into systemic circulation, which is crucial for its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on substituent variations, physicochemical properties, and inferred bioactivity.
Table 1: Structural and Functional Comparison
*Molecular weights are estimated unless explicitly reported.
Key Observations:
The 4-isopropylbenzyl group introduces steric bulk, which could influence receptor binding selectivity compared to smaller substituents (e.g., methoxycarbonyl in ).
Synthetic Accessibility :
- Piperidine carboxamides are typically synthesized via nucleophilic substitution or coupling reactions. The target compound likely requires multi-step synthesis, similar to the methods described for N-(1-benzyl)-4-methoxycarbonyl derivatives .
Pharmacological Hypotheses: Oxadiazole-containing compounds are frequently associated with anticancer activity (e.g., ferroptosis induction in oral squamous cell carcinoma ). The target compound’s oxadiazole-pyridine core may share mechanistic parallels with such agents. The pyrimidine derivative in demonstrates the importance of heterocyclic diversity in modulating bioactivity, suggesting that the target compound’s pyridine-oxadiazole system could offer unique electronic properties for target engagement.
Limitations:
- No direct pharmacological or crystallographic data for the target compound is available in the provided evidence. Structural analogies are inferred from related compounds.
- Physicochemical properties (e.g., solubility, logP) are estimated due to the absence of experimental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
